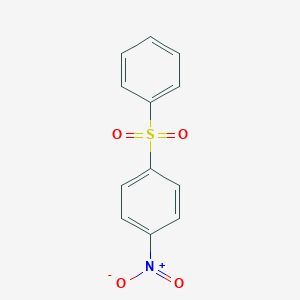

1-Nitro-4-(phenylsulfonyl)benzene

描述

准备方法

1-Nitro-4-(phenylsulfonyl)benzene can be synthesized through the nitration of 4-chlorobiphenyl sulfone. The process involves reacting 4-chlorobiphenyl sulfone with concentrated nitric acid at an appropriate temperature and reaction time. The product is then washed with a dilute alkali solution, crystallized, and dried . Industrial production methods typically follow similar routes but may involve optimization for large-scale synthesis.

化学反应分析

1-Nitro-4-(phenylsulfonyl)benzene undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like hydrogen peroxide in acetic acid.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Common reagents used in these reactions include hydrogen peroxide, acetic acid, and various nucleophiles. Major products formed from these reactions include substituted aromatic compounds and derivatives of the original compound.

科学研究应用

Chemical Applications

1. Synthesis Intermediate

1-Nitro-4-(phenylsulfonyl)benzene serves as a critical intermediate in the synthesis of complex organic molecules. Its nitro group allows for various chemical transformations, making it a valuable building block in organic synthesis. It is particularly useful in the synthesis of pharmaceuticals and agrochemicals due to its reactivity and ability to undergo nucleophilic aromatic substitution reactions.

2. Reactivity and Transformations

The compound can undergo several important reactions:

- Reduction : The nitro group can be reduced to an amino group using reducing agents like palladium on carbon or tin(II) chloride.

- Substitution Reactions : It can participate in nucleophilic aromatic substitution, where the nitro group is replaced by other nucleophiles (e.g., amines).

- Oxidation : The phenylsulfonyl group can be oxidized to form sulfonic acids or other derivatives.

Biological Applications

1. Drug Discovery

In biological research, this compound is utilized in the development of enzyme inhibitors and other bioactive molecules. Its structural features facilitate interactions with biological targets, making it a candidate for drug discovery efforts aimed at treating various diseases.

2. Mechanism of Action

The mechanism by which this compound interacts with biological systems often involves its nitro group and phenylsulfonyl moiety. For instance, the reduction of the nitro group can lead to compounds that exhibit enhanced biological activity, potentially serving as therapeutic agents.

Industrial Applications

1. Production of Dyes and Pigments

In industrial settings, this compound is employed in the manufacture of dyes, pigments, and specialty chemicals. Its reactivity allows for the creation of various colorants used in textiles and coatings.

2. Specialty Chemicals

The compound's unique properties make it suitable for producing specialty chemicals that are used across different industries, including cosmetics and food processing.

Case Studies

Case Study 1: Synthesis of Pharmaceuticals

Research has demonstrated that this compound can be effectively used as an intermediate in synthesizing novel anti-cancer agents. The compound's ability to undergo selective reduction has been pivotal in developing targeted therapies .

Case Study 2: Development of Enzyme Inhibitors

In a study exploring enzyme inhibitors, this compound was modified to enhance its binding affinity to specific enzymes related to cancer progression. The results indicated promising activity against target enzymes, showcasing its potential as a lead compound for drug development .

作用机制

The mechanism of action of 1-Nitro-4-(phenylsulfonyl)benzene involves its interaction with other molecules during organic synthesis. It often participates in reactions that require a nitro group or a phenylsulfonyl group. For instance, it undergoes S–O cleavage, leading to the formation of phenylsulfonyl radical and phenylsulfonyloxyphenoxy radical.

相似化合物的比较

1-Nitro-4-(phenylsulfonyl)benzene can be compared with similar compounds such as:

4-Nitrodiphenyl Sulfone: Similar in structure and used in similar applications.

4-Nitrobiphenyl Sulfone: Another related compound with similar uses in organic synthesis.

生物活性

1-Nitro-4-(phenylsulfonyl)benzene is a chemical compound with the molecular formula CHNOS. It features a nitro group and a phenylsulfonyl group, which contribute to its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and mechanisms of action related to various biological pathways.

The biological activity of this compound can be attributed to the presence of the nitro group, which is known to participate in redox reactions within biological systems. Nitro compounds often undergo reduction to form reactive intermediates that can interact with biomolecules, including proteins and nucleic acids. This interaction can lead to inhibition of enzymes or disruption of cellular processes, contributing to both therapeutic and toxic effects.

- Enzymatic Interactions : The nitro group can act as a pharmacophore, influencing the compound's interaction with enzymes. For example, reduction of the nitro group can yield nitroso or hydroxylamine derivatives that may covalently bind to enzyme active sites, inhibiting their function .

- Antimicrobial Activity : Nitro-containing compounds are well-known for their antimicrobial properties. The mechanism typically involves the reduction of the nitro group within microbial cells, leading to the formation of toxic intermediates that damage DNA and induce cell death . This mechanism is similar to that observed in clinically used antibiotics like metronidazole.

- Anti-inflammatory Properties : Research has indicated that compounds with nitro groups can exhibit anti-inflammatory effects by modulating signaling pathways involved in inflammation. For instance, they may inhibit cyclooxygenase (COX) enzymes or other inflammatory mediators .

Antimicrobial Studies

A study investigated the antimicrobial efficacy of various nitro compounds, including this compound, against common pathogens. The results demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 30 µM depending on the specific derivative tested .

Anti-cancer Activity

Research has also explored the potential anti-cancer properties of nitro-substituted benzene derivatives. In vitro studies indicated that this compound could induce apoptosis in cancer cell lines through oxidative stress mechanisms. The nitro group was found to play a crucial role in generating reactive oxygen species (ROS), which are known to trigger programmed cell death pathways .

Comparative Biological Activity

To better understand the unique properties of this compound, a comparison with similar compounds was conducted:

| Compound Name | Structure | Biological Activity | MIC (µM) |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Anti-cancer | 10-30 |

| Metronidazole | Structure | Antimicrobial | 8-16 |

| Chloramphenicol | Structure | Antimicrobial | 4-12 |

Toxicological Considerations

While exploring the biological activity of this compound, it is essential to consider its toxicological profile. The reduction products formed from nitro groups can exhibit mutagenic properties, raising concerns about their safety in therapeutic applications. Studies have shown that excessive exposure can lead to genotoxic effects in mammalian cells, necessitating careful evaluation during drug development processes .

属性

IUPAC Name |

1-(benzenesulfonyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4S/c14-13(15)10-6-8-12(9-7-10)18(16,17)11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OECHJYYZMSUILG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60150792 | |

| Record name | Benzene, 1-nitro-4-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146-39-0 | |

| Record name | Benzene, 1-nitro-4-(phenylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001146390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1146-39-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-nitro-4-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitrophenyl phenyl sulfone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。